Cyclopenta-1,3-diene;ditert-butyl-[1-(2-dinaphthalen-1-ylphosphanylcyclopenta-2,4-dien-1-yl)ethyl]phosphane;iron(2+)
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Overview
Description
(S)-1-{(RP)-2-[Di(1-naphthyl)phosphino]ferrocenyl}ethyldi-tert-butylphosphine is a chiral organophosphine ligand. Organophosphine ligands are widely used in coordination chemistry and homogeneous catalysis due to their ability to stabilize metal centers and influence the reactivity and selectivity of metal-catalyzed reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-{(RP)-2-[Di(1-naphthyl)phosphino]ferrocenyl}ethyldi-tert-butylphosphine typically involves the following steps:
Preparation of the Ferrocene Derivative: The starting material, ferrocene, is functionalized to introduce the phosphine groups. This can be achieved through lithiation followed by reaction with chlorophosphines.
Chiral Resolution: The chiral centers are introduced using chiral auxiliaries or chiral catalysts to ensure the desired stereochemistry.
Final Assembly: The di-tert-butylphosphine group is introduced in the final step, often through a substitution reaction.
Industrial Production Methods
Industrial production methods for such complex ligands often involve:
Large-scale synthesis: Using optimized reaction conditions to maximize yield and purity.
Purification: Techniques such as recrystallization, chromatography, and distillation are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(S)-1-{(RP)-2-[Di(1-naphthyl)phosphino]ferrocenyl}ethyldi-tert-butylphosphine can undergo various chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Substitution: The ligand can participate in substitution reactions with metal centers to form coordination complexes.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen, or other peroxides.
Metal Precursors: Transition metal salts or complexes such as palladium, platinum, or rhodium complexes.
Major Products
Coordination Complexes: The primary products are metal-ligand complexes, which can be used in catalysis.
Phosphine Oxides: Formed through oxidation reactions.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in asymmetric catalysis, particularly in hydrogenation and cross-coupling reactions.
Coordination Chemistry: Studied for its ability to form stable complexes with various metal centers.
Biology and Medicine
Drug Development:
Biological Probes: Used in the design of probes for studying biological systems.
Industry
Fine Chemicals: Employed in the synthesis of fine chemicals and pharmaceuticals.
Material Science: Investigated for its role in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-1-{(RP)-2-[Di(1-naphthyl)phosphino]ferrocenyl}ethyldi-tert-butylphosphine involves:
Coordination to Metal Centers: The phosphine groups coordinate to metal centers, stabilizing them and influencing their reactivity.
Chiral Induction: The chiral centers in the ligand induce chirality in the metal center, leading to enantioselective reactions.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A common organophosphine ligand with similar coordination properties but lacking chirality.
BINAP (2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl): Another chiral phosphine ligand used in asymmetric catalysis.
Uniqueness
Chirality: The presence of chiral centers makes (S)-1-{(RP)-2-[Di(1-naphthyl)phosphino]ferrocenyl}ethyldi-tert-butylphosphine unique for enantioselective catalysis.
Stability: The ferrocenyl group provides additional stability to the ligand-metal complexes.
Properties
Molecular Formula |
C40H44FeP2 |
---|---|
Molecular Weight |
642.6 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;ditert-butyl-[1-(2-dinaphthalen-1-ylphosphanylcyclopenta-2,4-dien-1-yl)ethyl]phosphane;iron(2+) |
InChI |
InChI=1S/C35H39P2.C5H5.Fe/c1-25(37(34(2,3)4)35(5,6)7)28-21-14-24-31(28)36(32-22-12-17-26-15-8-10-19-29(26)32)33-23-13-18-27-16-9-11-20-30(27)33;1-2-4-5-3-1;/h8-25H,1-7H3;1-5H;/q2*-1;+2 |
InChI Key |
FMKCFHDNLJFVRE-UHFFFAOYSA-N |
Canonical SMILES |
CC([C-]1C=CC=C1P(C2=CC=CC3=CC=CC=C32)C4=CC=CC5=CC=CC=C54)P(C(C)(C)C)C(C)(C)C.[CH-]1C=CC=C1.[Fe+2] |
Origin of Product |
United States |
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